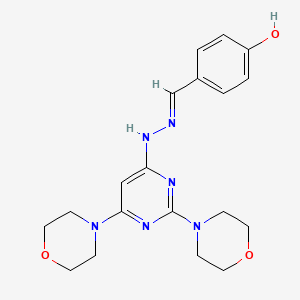![molecular formula C22H30N2O2 B6057290 2-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6057290.png)
2-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DMPE or DMPEA and is a member of the family of phenylethanolamines. DMPE has been found to have a wide range of biological effects, making it an interesting subject for further research.
作用機序
The exact mechanism of action of DMPE is not fully understood, but it is believed to act primarily as a modulator of neurotransmitter and receptor activity in the brain. It has been found to interact with a number of different receptors, including dopamine, serotonin, and adrenergic receptors.
Biochemical and Physiological Effects:
DMPE has been found to have a number of interesting biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine and serotonin, and to modulate the activity of certain receptors in the brain. It has also been found to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
DMPE has a number of advantages for use in lab experiments, including its ability to modulate neurotransmitter and receptor activity in the brain, its antioxidant properties, and its relative ease of synthesis. However, it also has some limitations, including its potential for toxicity at high doses and its relatively short half-life in the body.
将来の方向性
There are a number of potential future directions for research on DMPE. One area of interest is its potential applications in the treatment of neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is its potential use as a research tool for studying the activity of neurotransmitters and receptors in the brain. Additional research is also needed to better understand the mechanism of action of DMPE and to identify any potential side effects or limitations associated with its use.
合成法
DMPE can be synthesized using a variety of methods, including the reaction of 3-(3,4-dimethylphenylamino)-1-chloropropane with 2-phenoxyethanol in the presence of a base catalyst. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of DMPE.
科学的研究の応用
DMPE has been studied for its potential applications in a variety of scientific fields, including pharmacology, neuroscience, and biochemistry. It has been found to have a number of interesting biological effects, including its ability to modulate the activity of certain neurotransmitters and receptors in the brain.
特性
IUPAC Name |
2-[3-[[3-(3,4-dimethylanilino)piperidin-1-yl]methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-17-8-9-20(13-18(17)2)23-21-6-4-10-24(16-21)15-19-5-3-7-22(14-19)26-12-11-25/h3,5,7-9,13-14,21,23,25H,4,6,10-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGFIWVCEXVTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)CC3=CC(=CC=C3)OCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B6057229.png)
![4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6057231.png)
![ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6057241.png)
![N-(3-methoxybenzyl)-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6057247.png)
![N-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6057252.png)
![N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B6057254.png)
![[4-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B6057262.png)
![2-{[2-(4-ethoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6057269.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6057271.png)

acetic acid](/img/structure/B6057292.png)
![3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6057306.png)
![2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6057312.png)
![2-{[4-(2,4-dimethylphenoxy)butyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6057317.png)